Electrochemical Fluorination: Fluoro(phenylthio)acetonitrile Exhibits 2.65‑Fold Higher Yield and 0.25 V Lower Oxidation Potential vs. Phenylacetonitrile
In a direct head‑to‑head electrochemical fluorination study, Fluoro(phenylthio)acetonitrile (generated from PhSCH₂CN) was compared with phenylacetonitrile (PhCH₂CN). The presence of the sulfur atom in PhSCH₂CN lowered the oxidative fluorination potential from 2.0 V to 1.75 V and increased the maximum yield from 23 % to 61 % under identical Et₃N·3HF/CH₃CN conditions [1].
| Evidence Dimension | Electrochemical fluorination performance |
|---|---|
| Target Compound Data | Oxidation potential ≈1.75 V; maximum yield 61 % (PhSCHFCN) |
| Comparator Or Baseline | Phenylacetonitrile (PhCH₂CN): oxidation potential 2.0 V; maximum yield 23 % (PhCHFCN) |
| Quantified Difference | Potential reduced by 0.25 V; yield increased by 2.65‑fold (61 % vs. 23 %) |
| Conditions | Cyclic voltammetry and constant‑current electrolysis in Et₃N·3HF/CH₃CN using Pt electrodes |
Why This Matters
A 2.65‑fold higher yield at a lower applied potential translates directly to improved energy efficiency and higher productivity in electrosynthetic fluorination processes.
- [1] Suryanarayanan, V. and Noel, M., 'Selective electrofluorination of phenylacetonitrile and α-(phenylthio) acetonitrile — The role of sulfur and other operating parameters', Journal of Fluorine Chemistry, 91(2), 1998, 153-157. View Source
